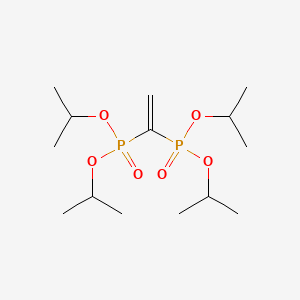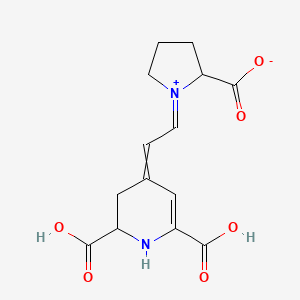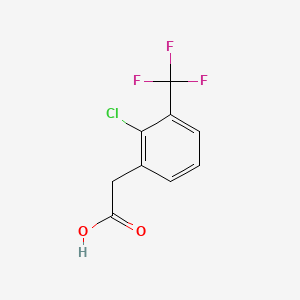
2-Chloro-3-(trifluoromethyl)phenylacetic acid
Descripción general
Descripción
2-Chloro-3-(trifluoromethyl)phenylacetic acid (CTFA) is an organic compound that has gained significant attention in recent years due to its potential applications in both scientific research and laboratory experiments. CTFA has been found to display a variety of biochemical and physiological effects, making it a valuable tool for researchers to study and explore.
Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Reactions
Research has delved into the structural properties and reactivity of halogenated phenylacetic acids, including 2-Chloro-3-(trifluoromethyl)phenylacetic acid. Comparative DFT studies have provided insights into the reactivity, acidity, and vibrational spectra of such compounds, enhancing our understanding of their chemical behavior and potential applications in synthetic chemistry (Srivastava et al., 2015).
Catalysis and Synthetic Applications
The compound has shown utility in catalysis, particularly in improving the yield of certain reactions. For example, carboxylic acid additives, including phenylacetic acid derivatives, have been found to significantly enhance the yield of Pd-catalyzed intramolecular N-arylation reactions, demonstrating its potential in the synthesis of complex organic molecules (Moon & Stephens, 2013).
Environmental Chemistry
In the realm of environmental chemistry, halogenated phenylacetic acids have been studied for their potential as herbicides. The structural modifications, such as the introduction of chloro and trifluoromethyl groups, have been explored for their effects on plant growth-regulating activity. This research has implications for the development of new, more selective herbicides (Pybus, Wain, & Wightman, 1958).
Photocatalysis
The photocatalytic applications of halogenated phenylacetic acids, including their role in the decarboxylation of arylacetic acids under specific conditions, have been investigated. Such studies are crucial for understanding the mechanisms of photocatalyzed reactions and their potential applications in organic synthesis (Capaldo et al., 2016).
Analytical Chemistry
In analytical chemistry, derivatization techniques involving carboxylic acids have been developed to improve the detection of these compounds in environmental samples. Research on in situ derivatization of carboxylic acids by ionic carbodiimides for electron-capture detection highlights the relevance of this compound derivatives in enhancing analytical methodologies (Ford, Burns, & Ferry, 2007).
Mecanismo De Acción
Target of Action
It has been used in the synthesis of potentialantithrombotics and lipoxygenase inhibitors . This suggests that the compound may interact with proteins involved in blood clotting and inflammation.
Mode of Action
Given its use in the synthesis of potential antithrombotics and lipoxygenase inhibitors , it may interact with these targets to inhibit their function, thereby preventing blood clot formation and reducing inflammation.
Propiedades
IUPAC Name |
2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWYZAIWWNAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396963 | |
| Record name | 2-Chloro-3-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22902-84-7 | |
| Record name | 2-Chloro-3-(trifluoromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




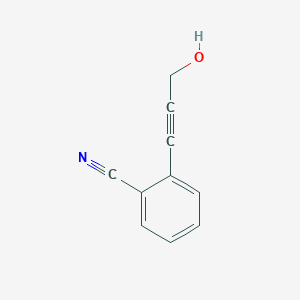
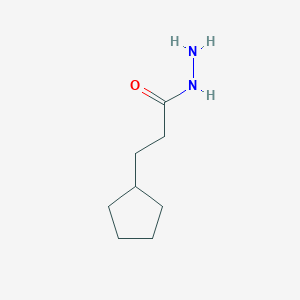

![9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purine-2,6-dione](/img/structure/B1608471.png)

![1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane](/img/structure/B1608473.png)





